molecular formula C12H22O5 B12307634 Ditert-butyl 2-hydroxybutanedioate

Ditert-butyl 2-hydroxybutanedioate

Cat. No.: B12307634
M. Wt: 246.30 g/mol
InChI Key: GINKKVHSVSLTAV-UHFFFAOYSA-N
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Description

Ditert-butyl 2-hydroxybutanedioate is an organic compound with the molecular formula C12H22O5. It is a derivative of butanedioic acid, where two tert-butyl groups are attached to the ester functionalities. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ditert-butyl 2-hydroxybutanedioate can be synthesized through esterification reactions. One common method involves the reaction of butanedioic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl 2-hydroxybutanedioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester functionalities can be reduced to alcohols.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of ditert-butyl 2-oxobutanedioate.

    Reduction: Formation of ditert-butyl 2-hydroxybutanol.

    Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Ditert-butyl 2-hydroxybutanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which ditert-butyl 2-hydroxybutanedioate exerts its effects involves its ability to undergo various chemical transformations. The hydroxyl group can participate in hydrogen bonding, while the ester functionalities can undergo hydrolysis or transesterification reactions. These properties make it a versatile compound in both synthetic and mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-hydroxybutanedioate: Similar structure but with ethyl groups instead of tert-butyl groups.

    Dimethyl 2-hydroxybutanedioate: Similar structure but with methyl groups instead of tert-butyl groups.

    Diisopropyl 2-hydroxybutanedioate: Similar structure but with isopropyl groups instead of tert-butyl groups.

Uniqueness

Ditert-butyl 2-hydroxybutanedioate is unique due to the presence of bulky tert-butyl groups, which can influence its reactivity and steric properties. This makes it particularly useful in studies where steric hindrance plays a critical role in the reaction mechanism.

Properties

IUPAC Name

ditert-butyl 2-hydroxybutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8,13H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINKKVHSVSLTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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